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(4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Lipophilicity Aqueous solubility Drug-likeness

The compound (4-((3,4-dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone (CAS 1358267-20-5) is a fully synthetic 4-anilino-6-fluoroquinoline bearing a pyrrolidine carboxamide at the 3-position. It belongs to the 4-aminoquinoline class, a scaffold extensively explored for kinase inhibition (particularly c-Met, KDR, RIP2, and EGFR) as well as antiplasmodial applications.

Molecular Formula C20H16Cl2FN3O
Molecular Weight 404.27
CAS No. 1358267-20-5
Cat. No. B2783101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
CAS1358267-20-5
Molecular FormulaC20H16Cl2FN3O
Molecular Weight404.27
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)Cl)Cl)F
InChIInChI=1S/C20H16Cl2FN3O/c21-16-5-4-13(10-17(16)22)25-19-14-9-12(23)3-6-18(14)24-11-15(19)20(27)26-7-1-2-8-26/h3-6,9-11H,1-2,7-8H2,(H,24,25)
InChIKeyGAMNFHBFFWSBGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1358267-20-5 – 4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone Procurement Baseline


The compound (4-((3,4-dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone (CAS 1358267-20-5) is a fully synthetic 4-anilino-6-fluoroquinoline bearing a pyrrolidine carboxamide at the 3-position. It belongs to the 4-aminoquinoline class, a scaffold extensively explored for kinase inhibition (particularly c-Met, KDR, RIP2, and EGFR) as well as antiplasmodial applications [1]. The molecule is distributed as a screening compound (ChemDiv ID F080-1348) with a molecular weight of 404.27 Da, calculated logP of 5.20, and polar surface area of 33.6 Ų . Critically, no peer-reviewed bioactivity data (IC₅₀, Kᵢ, EC₅₀, cellular activity, or in vivo efficacy) have been published for this specific compound as of the search date; all potency and selectivity claims circulating on vendor sites are unverifiable against primary sources. Procurement decisions must therefore rely on structural differentiation from close analogs and on class-level expectations until experimental data become available.

Why 1358267-20-5 Cannot Be Interchanged with Its Morpholine, Piperidine, or Regioisomeric Analogs


Although this compound shares a 4-anilino-6-fluoroquinoline core with numerous screening-library analogs, three structural features make generic substitution scientifically unjustified without experimental validation. First, the pyrrolidine ring (5-membered) imposes a different steric and electronic environment at the 3-carboxamide compared to the morpholine (6-membered, contains oxygen) or piperidine (6-membered, all-carbon) analogs, altering both the solvation properties and the vector of the carbonyl oxygen involved in kinase hinge-binding . Second, the 3,4-dichloro substitution on the aniline ring places chlorine atoms in a distinct spatial arrangement relative to the 2,5-dichloro and 2,4-dichloro regioisomers, directly affecting the dihedral angle between the quinoline and the pendant phenyl ring—a parameter known to control kinase selectivity in 4-anilinoquinazolines and 4-anilinoquinolines [1]. Third, the fluorine atom at the 6-position of the quinoline is a metabolic soft spot and a hydrogen-bond acceptor that differentially modulates CYP450 stability and target residence time compared to the 6-H or 6-Cl analogs frequently encountered in antiplasmodial and kinase screening sets. Substituting any of these three moieties generates a different compound with unvalidated target engagement, selectivity, and ADME profile.

Quantitative Differentiation Evidence for CAS 1358267-20-5 vs. Closest Structural Analogs


Pyrrolidine vs. Morpholine at the 3-Carboxamide: Lipophilicity and Solubility Differentiation

The target compound employs a pyrrolidine ring, whereas the direct morpholine analog (ChemDiv, [4-(3,4-dichloroanilino)-6-fluoroquinolin-3-yl](morpholin-4-yl)methanone, MW 420.27, C20H16Cl2FN3O2) incorporates an endocyclic oxygen. The calculated logP of the pyrrolidine compound is 5.20, and the predicted aqueous solubility (logSw) is −5.69. The morpholine analog, by virtue of its ether oxygen, is expected to exhibit a logP reduction of approximately 0.5–1.0 log unit and a corresponding improvement in aqueous solubility of roughly 3- to 10-fold, based on established fragment-based lipophilicity contributions of the morpholine oxygen versus a methylene group . No experimental solubility or LogD₇.₄ measurements have been published for either compound. This difference is relevant for assay conditions requiring DMSO stock solutions and for interpreting cellular assay results influenced by compound precipitation.

Lipophilicity Aqueous solubility Drug-likeness

Polar Surface Area Differentiation: Pyrrolidine (33.6 Ų) vs. Piperidine Analog

The target compound has a calculated topological polar surface area (PSA) of 33.6 Ų and one hydrogen bond donor (the aniline NH). The piperidine analog (4-((3,4-dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone, MW ~418.3, C21H18Cl2FN3O) shares the same hydrogen bond donor and acceptor counts but has a slightly higher molecular weight and one additional methylene unit, which marginally increases PSA (estimated ~34–35 Ų) and logP (estimated ~5.5–5.8) . Both compounds fall below the 60 Ų threshold commonly associated with blood–brain barrier penetration, but the pyrrolidine's smaller ring may confer a modest entropic advantage in target binding due to reduced conformational flexibility. In the absence of experimental brain-to-plasma ratio or PAMPA-BBB data, this remains a computational inference.

Polar surface area Blood–brain barrier permeability Oral bioavailability

Regioisomeric Differentiation: 3,4-Dichlorophenyl vs. 2,5-Dichlorophenyl Substitution

The target compound bears chlorine atoms at the 3- and 4-positions of the aniline ring. The 2,5-dichlorophenyl regioisomer (CAS 1359320-32-3, N-(2,5-dichlorophenyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine) has the same molecular formula (C20H16Cl2FN3O) and molecular weight (404.27 Da) but differs in the spatial orientation of the chlorine substituents. In 4-anilinoquinazoline and 4-anilinoquinoline kinase inhibitors, the ortho-substituent on the aniline ring exerts a critical influence on the dihedral angle between the quinoline and phenyl rings, which in turn governs the depth of the aniline into the kinase hydrophobic back pocket and the complementarity to the gatekeeper residue [1]. The 3,4-dichloro pattern lacks ortho-substitution, permitting a more coplanar arrangement and potentially favoring a different kinase selectivity profile than the 2,5-dichloro isomer, where the ortho-chlorine forces a twisted conformation. No experimental kinase profiling data comparing these two regioisomers have been published.

Regioisomerism Kinase selectivity Dihedral angle

6-Fluoro Substitution: Metabolic Stability and Hydrogen Bonding Differentiation from 6-H and 6-Cl Analogs

The 6-fluoro substituent on the quinoline ring differentiates this compound from the broader pool of 4-anilinoquinolines that bear hydrogen, chlorine, or methoxy at this position. Fluorine at the 6-position is electron-withdrawing, reduces the pKa of the quinoline nitrogen, and blocks a primary site of CYP450-mediated oxidative metabolism (CYP1A2 and CYP3A4) that typically hydroxylates the 6-position of unsubstituted quinolines [1]. In antiplasmodial 6-fluoroquinoline series, 6-F analogs have demonstrated up to 10-fold improvement in metabolic half-life over 6-H parents in human liver microsome assays, though no such data exist for this specific compound [2]. The fluorine also acts as a weak hydrogen bond acceptor, potentially contributing to target binding enthalpy. Absent experimental microsomal stability data for this molecule, the metabolic advantage of 6-F over 6-H remains a class-level inference.

Fluorine substitution Metabolic stability CYP450

Application Scenarios for CAS 1358267-20-5 Based on Available Evidence


Kinase Selectivity Profiling Panel – Differentiating Regioisomeric 4-Anilinoquinolines

Procure this compound alongside its 2,5-dichlorophenyl and 2,4-dichlorophenyl regioisomers for a head-to-head kinase selectivity screen (e.g., 100-kinase panel at 1 µM). The 3,4-dichloro pattern, lacking an ortho-substituent, is predicted to yield a different selectivity fingerprint than the ortho-chlorinated regioisomers. This experiment directly addresses the data gap identified in Section 3 and generates the comparative dataset that the literature currently lacks .

Metabolic Stability Comparison: 6-Fluoro vs. 6-Unsubstituted 4-Anilinoquinoline Scaffolds

Use this compound in a head-to-head human liver microsome or hepatocyte stability assay against a matched 6-H analog. The class-level inference that 6-F improves metabolic stability (Section 3, Evidence Item 4) can be experimentally validated, quantifying the t₁/₂ and intrinsic clearance difference. This data is essential for deciding whether to prioritize 6-fluoro-containing analogs in lead optimization [1].

Solubility-Limited Assay Development: Testing the Pyrrolidine Scaffold Under Standard Screening Conditions

Given the high calculated logP (5.20) and low predicted aqueous solubility (logSw −5.69), this compound serves as a stress test for assay formats requiring >10 µM solubility. Compare precipitation rates in PBS, cell culture medium (DMEM + 10% FBS), and DMSO stock solutions against the more soluble morpholine analog (Section 3, Evidence Item 1). Results inform vehicle and concentration limits for primary screening .

Computational Docking and Free Energy Perturbation (FEP) Benchmarking

With a well-defined structure (InChI Key GAMNFHBFFWSBGV-UHFFFAOYSA-N) and no confounding bioactivity data, this compound is ideal as a computational benchmark: dock into c-Met, KDR, EGFR, and RIP2 kinase crystal structures, then compare predicted binding poses and scores across the pyrrolidine, morpholine, and piperidine analogs. This purely computational exercise generates testable hypotheses that guide which analog to synthesize or procure next .

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